molecular formula C16H18O2 B12674617 Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 93963-29-2

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B12674617
CAS No.: 93963-29-2
M. Wt: 242.31 g/mol
InChI Key: OTAUMCQINVLSGE-UHFFFAOYSA-N
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Description

Key Observations:

  • Steric Effects : The phenyl group in this compound introduces steric bulk, potentially hindering reactions at the ester group compared to the methyl derivative.
  • Electronic Effects : The electron-withdrawing carboxylate group stabilizes the bicyclic system, while the phenyl group contributes π-π interactions in supramolecular assemblies.
  • Applications : Norbornene esters are precursors for polymers and bioactive molecules. For instance, norbornene-containing micelles serve as drug carriers, while ester derivatives exhibit antimicrobial activity.

Properties

CAS No.

93963-29-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C16H18O2/c1-2-18-15(17)16(13-6-4-3-5-7-13)11-12-8-9-14(16)10-12/h3-9,12,14H,2,10-11H2,1H3

InChI Key

OTAUMCQINVLSGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2CC1C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a bicyclic system. The reaction typically involves the use of ethyl acrylate and phenyl-substituted cyclopentadiene under controlled temperature and pressure conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in batch or continuous flow reactors. The reaction conditions are optimized for maximum yield and purity, often involving catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Fragrance Industry Applications

Fragrance Ingredient : Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate is primarily utilized as a fragrance ingredient due to its floral aroma with earthy undertones. It is classified under fragrance ingredients in various regulatory databases, indicating its widespread acceptance in the industry .

Case Study: Fragrance Formulation

A notable application is its incorporation into perfumes and scented products where it contributes to the overall olfactory profile. For instance, formulations have been developed that blend this compound with other aromatic substances to enhance the complexity of scents, making it popular in both high-end and mass-market fragrances.

Medicinal Research Applications

Recent studies have explored the potential medicinal properties of bicyclic compounds, including this compound.

Antiviral Properties

Research indicates that bicyclic compounds may serve as lead compounds in developing antiviral therapies, particularly against viral proteases like SARS-CoV-2 3CL protease inhibitors . The structural characteristics of this compound may contribute to its ability to interact with viral proteins.

Toxicological Assessments

Toxicological evaluations are critical for understanding the safety profile of this compound in consumer products.

Safety Studies

Studies have shown that related compounds within the bicyclic class exhibit low toxicity levels, with no significant adverse effects reported in standard toxicity assays such as the Ames test and skin sensitization tests . These findings suggest that this compound may also possess a favorable safety profile for use in fragrances and potential therapeutic applications.

Summary of Applications

Application AreaDescription
Fragrance Industry Used as a key ingredient in perfumes and scented products for its unique floral aroma
Medicinal Research Potential antiviral properties, particularly as a lead compound for drug development
Toxicology Exhibits low toxicity, supporting its safety for use in consumer products

Mechanism of Action

The mechanism of action of ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for selective binding to enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

N-Substituted Bicycloheptan-2-amines (e.g., Compounds 5a–5f)

  • Structure : These derivatives replace the ester group with amines (e.g., piperidinyl, morpholinyl) while retaining the phenyl or fluorophenyl substituent .
  • Activity : Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) exhibits the highest NMDA receptor affinity (micromolar range) and in vivo neuroprotection, comparable to memantine .
  • Toxicity : At concentrations >100 µM, these compounds show toxicity in MDCK and neuronal N2a cells, mirroring memantine’s profile .

tert-Butyl 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylates

  • Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected azabicyclo core, differing in the absence of a phenyl group .
  • Synthesis: Prepared via LiAlH4 reduction of norcamphor derivatives followed by Boc protection .
  • Application : Primarily intermediates in alkaloid synthesis, lacking direct pharmacological data .

Functionalized Esters in Materials Science

Naphthalimide-Functionalized Polynorbornenes (e.g., Compounds 7–9)

  • Structure : Bicyclo[2.2.1]hept-5-ene-2-carboxylate esters linked to naphthalimide moieties (e.g., methoxy, piperazinyl) .
  • Synthesis: Schotten–Baumann esterification of hydroxyl-containing naphthalimides with norbornene carbonyl chloride .
  • Application : Used in optoelectronic materials due to fluorescence and thermal stability .

Ethyl 3-Isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Structure : Isopropyl substituent at the 3-position instead of phenyl .
  • Properties : Lower steric hindrance compared to the phenyl analogue, with applications in flavor chemistry (FEMA GRAS 4790) .

Stereochemical Variants

Ethyl (1R,2S,3S,4S)-3-((tert-Butoxycarbonyl)amino)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

  • Structure : Incorporates an oxabicyclo core and Boc-protected amine .
  • Synthesis : Multi-step routes involving Diels–Alder reactions and stereoselective functionalization .

Comparative Data Tables

Table 1: Structural and Functional Comparison of Key Norbornene Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Application References
This compound C₁₆H₁₈O₂ Phenyl, ethyl ester Grignard reaction, azide reduction NMDA receptor antagonist
Compound 5a (N-piperidinyl derivative) C₂₀H₂₈N₂ Phenyl, piperidinyl amine Alkylation of bicycloheptan-2-amine Neuroprotection
tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₁H₁₇NO₂ Boc-protected amine LiAlH4 reduction, Boc protection Synthetic intermediate
2-(6-Methoxynaphthalimide)ethyl norbornene C₂₃H₂₁NO₅ Methoxy-naphthalimide Schotten–Baumann esterification Fluorescent polymers
Ethyl 3-isopropylnorbornene-2-carboxylate C₁₃H₂₀O₂ Isopropyl, ethyl ester Esterification of norbornene acid Flavor additive

Table 2: Pharmacological and Toxicological Profiles

Compound NMDA Receptor IC₅₀ MDCK Cell Toxicity (IC₅₀) Key Advantage Limitation References
Ethyl 2-phenylbicycloheptene-2-carboxylate ~1 µM >100 µM High receptor affinity, neuroprotective Toxicity at high concentrations
Memantine (Reference) 0.5–1 µM >100 µM Clinically approved Narrow therapeutic window
Compound 5a 0.8 µM >100 µM Superior to memantine in rodent models Requires further optimization

Key Research Findings and Trends

Pharmacological Superiority : Ethyl 2-phenyl derivatives exhibit NMDA receptor affinity comparable to memantine but require structural optimization to reduce off-target toxicity .

Stereochemical Sensitivity : Enantiomeric purity critically impacts bioactivity, as seen in ethyl (1R,2S,3S,4S)-3-phenyl derivatives, which show distinct binding profiles .

Material Science Applications: Naphthalimide-functionalized norbornenes highlight the scaffold’s versatility beyond medicinal chemistry, enabling advanced polymer designs .

Biological Activity

Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with a variety of biological activities and applications. This article provides a comprehensive overview of its biological properties, including toxicity, genotoxicity, and potential therapeutic uses.

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.217 g/mol
  • CAS Registry Number : 10138-32-6
  • IUPAC Name : Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

1. Toxicological Profile

This compound has been evaluated for its toxicity profile in various studies:

EndpointFindings
Repeated Dose Toxicity In a study involving Sprague Dawley rats, no significant adverse effects were reported at doses of 0, 50, 150, and 1000 mg/kg/day over 28 days .
Genotoxicity It was found to be non-mutagenic in the Ames test, showing no increase in revertant colonies at any concentration tested .
Skin Sensitization The compound did not exhibit skin sensitization at exposure levels below the defined threshold .

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, studies suggest that it may interact with various biological pathways:

  • Anti-inflammatory Activity : Preliminary studies indicate that bicyclic compounds can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

3. Potential Therapeutic Applications

Recent research has explored the potential applications of this compound in medicinal chemistry:

ApplicationDescription
Flavoring Agent The compound is utilized as a flavoring agent due to its pleasant aroma and taste profile .
Lead Compound in Drug Design Its unique structure makes it a candidate for lead optimization in drug development processes aimed at diverse therapeutic targets .

Case Studies

Several case studies have highlighted the biological activity of related compounds within the bicyclic family:

  • Study on Reproductive Toxicity : A related compound, methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, demonstrated low reproductive toxicity with calculated margins of exposure exceeding safety thresholds for repeated dosing .
  • Environmental Impact Assessment : Evaluations indicated that derivatives of bicyclo compounds do not accumulate significantly in the environment and are not classified as persistent bioaccumulative toxic (PBT) substances according to established environmental standards .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate?

The compound is typically synthesized via Diels-Alder reactions. For example, cycloaddition between cyclopentadiene and an α,β-unsaturated ester derivative (e.g., ethyl 2-phenylacrylate) under thermal or Lewis acid-catalyzed conditions yields the bicyclic structure. Reaction optimization includes solvent selection (e.g., toluene or dichloromethane) and temperature control (e.g., 125°C for thermal activation). Post-synthesis purification often employs semi-preparative HPLC with methanol/water gradients .

Q. How is the stereochemical outcome of the Diels-Alder reaction controlled during synthesis?

Stereochemistry depends on the endo/exo selectivity of the cycloaddition. Computational studies (e.g., B3LYP/6-31G(d) simulations) show that substituent electronic effects and steric hindrance influence transition states. For instance, electron-withdrawing groups on the dienophile favor endo selectivity, while bulky substituents may shift the equilibrium. Experimental validation via NMR (e.g., coupling constants in 1^1H NMR) and X-ray crystallography confirms stereoisomer ratios .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • 1^1H NMR : Characteristic signals include split peaks for the bicyclic protons (δ 5.90–6.16 ppm for olefinic protons) and ethyl ester groups (δ 1.20–4.05 ppm).
  • IR : Stretching vibrations for ester carbonyl (1,705 cm1^{-1}) and aromatic C-H bonds confirm functional groups.
  • Chromatography : HPLC retention times (e.g., 31.4 min for specific stereoisomers) and mass spectrometry (m/z 240.297 for [M+^+]) validate purity .

Advanced Research Questions

Q. How do computational methods clarify competing reaction pathways in the synthesis of bicyclic esters?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model intermediates and transition states. For example, simulations reveal that this compound formation may proceed via a two-stage mechanism involving aza-oxybicyclic intermediates, followed by [3.3]-sigmatropic rearrangements. These insights guide experimentalists in optimizing catalyst systems (e.g., [AlCl3_3+2THF]) to bypass high-energy pathways .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a precursor to bioactive molecules like Bornaprine, a spasmolytic agent. Functionalization strategies include:

  • Nucleophilic substitution : Introducing amino groups via tert-butoxycarbonyl (Boc)-protected intermediates.
  • Hydrogenation : Reducing the double bond to access saturated analogs for structure-activity relationship (SAR) studies. Stereochemical integrity is critical, as exemplified by the synthesis of (1R*,2R*,3R*,4R*) isomers with 89% yield in optimized conditions .

Q. How can contradictions in regioselectivity data be resolved for derivatives of this compound?

Conflicting regioselectivity reports (e.g., nitration vs. bromination) arise from solvent polarity and directing group effects. For example:

  • Nitro groups at the 3-position (meta to the ester) dominate in polar aprotic solvents due to resonance stabilization.
  • Steric effects in nonpolar solvents favor para substitution. Cross-validation via 13^{13}C NMR and single-crystal XRD resolves ambiguities .

Q. What strategies improve the enantiomeric excess (ee) of chiral derivatives?

  • Chiral auxiliaries : Use of (R)- or (S)-camphorsulfonyl groups to induce asymmetry during cycloaddition.
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) achieve >90% ee in model reactions.
  • Kinetic resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., Candida antarctica Lipase B) .

Methodological Notes

  • Stereoisomer separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents.
  • Stability testing : Monitor degradation under UV light or elevated temperatures via accelerated stability protocols.
  • Computational workflow : Combine Gaussian for DFT calculations and PyMol for 3D visualization to map reaction coordinates .

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